Cardio-Spect
Overview
Description
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate is a coordination compound that features a copper(I) center coordinated to four 2-methoxyisobutylisocyanide ligands. This compound is known for its application in medical imaging, particularly in myocardial perfusion imaging, where it is used as a component of the radiopharmaceutical agent Cardiolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate typically involves the reaction of copper(I) salts with 2-methoxyisobutylisocyanide in the presence of a tetrafluoroborate source. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The product is usually isolated as a crystalline solid and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a lyophilized form for use in medical applications .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The isocyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be carried out using other isocyanides or phosphines.
Major Products
Oxidation: The major product is a copper(II) complex.
Substitution: The major products are new copper(I) complexes with different ligands.
Scientific Research Applications
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other copper complexes.
Biology: Studied for its interactions with biological molecules.
Medicine: Used in myocardial perfusion imaging to assess blood flow to the heart muscle.
Industry: Employed in the development of new imaging agents and diagnostic tools
Mechanism of Action
The mechanism of action of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate in myocardial perfusion imaging involves its accumulation in viable myocardial tissue. The compound is taken up by the heart muscle cells, allowing for the visualization of blood flow and identification of ischemic regions. The molecular targets include cellular components involved in myocardial uptake and retention .
Comparison with Similar Compounds
Similar Compounds
Technetium Tc99m Sestamibi: Another radiopharmaceutical used for myocardial perfusion imaging.
Copper tetramibi tetrafluoroborate: A similar copper complex with different ligands
Uniqueness
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its high stability and efficient myocardial uptake make it particularly suitable for medical imaging applications .
Properties
IUPAC Name |
copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFSUVOHUMYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44BCuF4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026679 | |
Record name | Copper tetramibi tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-84-4 | |
Record name | Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copper tetramibi tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.